(1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl-
Description
The compound “(1)Benzothieno[2,3-d]pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl-” (hereafter referred to as Compound A) is a fused heterocyclic molecule with a tetrahydrobenzothienopyrimidinone core. Key structural features include:
- Position 2: A methyl substituent, contributing to steric and electronic modulation.
- Core: A partially hydrogenated benzothieno[2,3-d]pyrimidin-4-one system, which enhances conformational rigidity compared to non-hydrogenated analogues .
Derivatives of this scaffold are associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
CAS No. |
34387-08-1 |
|---|---|
Molecular Formula |
C17H15FN2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H15FN2OS/c1-10-19-16-15(13-4-2-3-5-14(13)22-16)17(21)20(10)12-8-6-11(18)7-9-12/h6-9H,2-5H2,1H3 |
InChI Key |
BOVPWLXJWLKDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro derivative serves as a key intermediate for synthesizing substituted analogs. For example:
Oxidation and Reduction
The tetrahydrobenzothieno moiety undergoes redox transformations:
-
Oxidation :
-
Hydrogen peroxide or meta-chloroperbenzoic acid oxidizes the thiophene sulfur to sulfoxides or sulfones, altering electronic properties.
-
Example: Formation of sulfone derivatives increases polarity, impacting solubility.
-
-
Reduction :
Ring Functionalization via Cyclocondensation
The compound participates in cyclization reactions to form extended heterocycles:
Dimerization and Cross-Coupling
Under specific conditions, dimeric structures form:
-
Reaction with p-phenylenediamine in isopropanol yields a dimer linked via a phenyl bridge, demonstrating unexpected regioselectivity .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables aryl group introduction at reactive positions .
Mechanistic Insights
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Electronic Effects : The 4-fluorophenyl group withdraws electrons, activating the pyrimidine ring for nucleophilic attack at C2 and C4 .
-
Steric Influence : The methyl group at C2 directs substitutions to para positions on adjacent rings, minimizing steric clashes .
Synthetic Workflow
A representative synthesis pathway involves:
-
Gewald Reaction : Cyclohexanone → 2-aminothiophene-3-carboxylate .
-
Cyclization : Formamide-mediated closure to tricyclic pyrimidinone .
-
Chlorination : POCl₃ converts the 4-hydroxyl group to chloride .
-
Functionalization : Sequential substitutions with amines, thiols, or alkoxides .
Reaction Optimization Data
Scientific Research Applications
(1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (1)Benzothieno(2,3-d)pyrimidin-4-one, 5,6,7,8-tetrahydro-3-(4-fluorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group in Compound A mimics bioisosteres seen in drugs like ciprofloxacin, enhancing membrane penetration and target binding .
- Sulfur-Containing Groups : Sulfanyl or sulfanyl-alkyl substituents (e.g., Compounds B, C) improve solubility and modulate redox properties, whereas methyl groups (Compound A) prioritize steric simplicity .
- Halogen Effects : Bromine (Compound E) and fluorine (Compound B) enhance electronic interactions with biological targets, though bromine may increase molecular weight and toxicity risks .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties of Selected Analogues
Insights :
- Compound A’s methyl and fluorophenyl groups balance lipophilicity (logP ~2.8) for membrane permeability without excessive hydrophobicity.
- Trifluoromethyl derivatives (e.g., Compound D) exhibit higher logP values, favoring CNS penetration but risking solubility challenges .
Q & A
Basic Question
- Position 2 (methyl group) : Enhances metabolic stability by reducing oxidative degradation. Substitution with bulkier groups (e.g., sulfanyl or aminomethyl) can improve target engagement (e.g., FGFR1 inhibition) .
- Position 3 (4-fluorophenyl) : The fluorine atom increases lipophilicity and electron-withdrawing effects, strengthening π-π stacking and hydrogen bonding with targets like kinases or microbial enzymes .
Experimental Validation : Compare IC values of analogs with varying substituents in enzyme inhibition assays (e.g., FGFR1 kinase assays in ).
How can X-ray crystallography resolve structural ambiguities in analogs of this compound?
Advanced Question
Single-crystal X-ray diffraction provides bond-length precision (mean σ = 0.004 Å) and reveals non-covalent interactions (e.g., hydrogen bonds, π-stacking). For example, crystallography confirmed the planar thienopyrimidine core in related derivatives, explaining their ability to intercalate into DNA or bind kinase active sites .
Protocol : Grow crystals via slow evaporation (e.g., in ethanol/water). Use Mo-Kα radiation (λ = 0.71073 Å) for data collection. Refine structures with SHELXL .
How should researchers address conflicting bioactivity data across structural analogs?
Advanced Question
Contradictions often arise from differences in assay conditions (e.g., pH, cell lines) or substituent positional effects . To resolve:
Perform orthogonal assays (e.g., microbial growth inhibition + COX-2 ELISA for anti-inflammatory claims) .
Analyze quantitative structure-activity relationship (QSAR) models to identify critical substituent parameters (e.g., Hammett σ values for fluorophenyl groups) .
Case Study : Schiff base analogs with electron-donating groups showed improved antimicrobial activity but reduced anti-inflammatory effects, highlighting opposing SAR trends .
What strategies optimize this compound for kinase inhibition (e.g., FGFR1)?
Advanced Question
- Position 4 Modification : Replace the ketone with a methylsulfonyl group to enhance hydrogen bonding with kinase backbones (see ).
- Rigidification : Introduce fused rings (e.g., pyrido[4,3-d]pyrimidine) to restrict conformational flexibility and improve binding .
- Solubility Enhancement : Add polar groups (e.g., dialkylamino at position 2) while maintaining logP < 5 .
Validation : Use molecular docking (AutoDock Vina) to predict binding poses against FGFR1 (PDB: 4V1) .
How can multi-step synthesis challenges (e.g., low yields) be mitigated?
Advanced Question
- Step 1 (Aza-Wittig) : Use fresh iminophosphoranes and exclude moisture to prevent hydrolysis .
- Step 2 (Nucleophilic Substitution) : Employ phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- Purification : Use preparative HPLC with a C18 column (MeCN/HO gradient) to isolate isomers .
Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio for amine reactions) and monitor intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
What computational tools predict metabolic stability of derivatives?
Advanced Question
- CYP450 Metabolism : Use SwissADME to identify vulnerable sites (e.g., methyl groups prone to oxidation) .
- Metabolite Prediction : GLORYx generates potential metabolites based on substituent reactivity .
- Half-Life Estimation : ADMETLab 2.0 calculates microsomal stability using QSAR models .
Case Application : Derivatives with 2-aminomethyl groups showed higher microsomal stability (t > 60 min) compared to thioether analogs .
How do researchers analyze substituent effects on metabolic stability?
Advanced Question
In Vitro Assays : Incubate compounds with liver microsomes (human or rat) and measure parent compound depletion via LC-MS/MS .
Isotope Labeling : Use -labeled analogs to track metabolic pathways (e.g., defluorination or methyl oxidation) .
Structural Alert Identification : Fluorine at position 3 reduces CYP3A4-mediated metabolism due to its electron-withdrawing effects .
What role do Schiff base derivatives play in SAR studies?
Advanced Question
Schiff bases (e.g., 4a-l and 5a-l) allow systematic exploration of electronic and steric effects at position 3. For example:
- Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance antimicrobial activity by increasing electrophilicity .
- Bulkier substituents (e.g., naphthyl groups) improve anti-inflammatory activity via hydrophobic pocket interactions .
Synthesis Protocol : React 3-amino derivatives with aldehydes in ethanol under reflux (12–24 hr). Characterize via NMR (δ 8.5–9.0 ppm for imine protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
